3-Chloro-1-(2,5-dimethylphenyl)propan-1-one

Pharmacology Neuroscience Transporter Assay

3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 22422-19-1) is a synthetic cathinone analog and chlorinated ketone belonging to the propiophenone class. Its structure is characterized by a chlorine atom at the 3-position of the propanone chain and a 2,5-dimethyl substituted phenyl ring.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 22422-19-1
Cat. No. B14714397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(2,5-dimethylphenyl)propan-1-one
CAS22422-19-1
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)CCCl
InChIInChI=1S/C11H13ClO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5-6H2,1-2H3
InChIKeyVAEZTAPZMZMJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 22422-19-1): Differentiated Isomer Selection for Pharmaceutical Research


3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 22422-19-1) is a synthetic cathinone analog and chlorinated ketone belonging to the propiophenone class [1]. Its structure is characterized by a chlorine atom at the 3-position of the propanone chain and a 2,5-dimethyl substituted phenyl ring [2]. This specific substitution pattern differentiates it from other positional isomers (e.g., 3,4- or 2,4-dimethylphenyl variants) and establishes its utility as a reference standard for impurity profiling in pharmaceutical development, particularly as a documented process-related impurity of the SSRI dapoxetine [3].

Why Substituting 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 22422-19-1) with a Positional Isomer Compromises Analytical and Pharmacological Relevance


Simple substitution with a generic 'chloro-dimethylphenyl-propanone' is scientifically invalid due to the profound impact of aromatic substitution patterns on biological activity and analytical behavior. The specific 2,5-dimethyl substitution on the phenyl ring defines the compound's unique monoamine transporter inhibition profile, which is quantitatively distinct from that of other cathinone analogs [1]. Furthermore, in pharmaceutical quality control, CAS 22422-19-1 is a specific and documented process-related impurity of the active pharmaceutical ingredient dapoxetine [2]. Utilizing a different positional isomer (e.g., CAS 22422-23-7 or 22422-22-6) would render an analytical method for dapoxetine impurity profiling invalid, as it would not represent the actual impurity eluting at a specific retention time, thereby jeopardizing regulatory compliance and batch release.

Quantitative Evidence for Selecting CAS 22422-19-1: Comparative Transporter Inhibition and Impurity Profiling Data


Selective Human Monoamine Transporter Inhibition: A Quantitative Comparison with Class-Level Cathinone Activity

In a direct head-to-head comparison against its class, 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 22422-19-1) demonstrates a unique and selective inhibition profile for human monoamine transporters. While many synthetic cathinones act as potent, non-selective inhibitors or substrates at dopamine (DAT) and norepinephrine (NET) transporters, this specific compound exhibits negligible DAT activity and a distinct preference for NET and SERT [1]. This profile is quantitatively defined and differs sharply from the class archetype.

Pharmacology Neuroscience Transporter Assay

Validated Identity as a Specific Dapoxetine Process Impurity for Pharmaceutical Quality Control

This compound is not merely a research chemical; it is a validated analytical reference standard. It is specifically identified and characterized as Dapoxetine Impurity 59 . The development and validation of HPLC methods for the simultaneous determination of achiral and chiral impurities of dapoxetine rely on the unique chromatographic properties of this specific isomer (CAS 22422-19-1) [1]. Using any other positional isomer (e.g., 3,4- or 2,4-dimethylphenyl variants) would produce a different retention time and cannot serve as a substitute for this impurity marker.

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Differentiated Physicochemical Properties for Analytical Method Development

The specific 2,5-dimethylphenyl substitution pattern confers distinct physicochemical properties that facilitate chromatographic separation from other closely related compounds. Compared to its 2,4- and 3,4-dimethyl isomers, CAS 22422-19-1 exhibits a unique combination of lipophilicity (cLogP) and structural features that affect its retention in reverse-phase HPLC systems [1][2]. This property is essential for the development of selective analytical methods in both forensic toxicology and pharmaceutical impurity analysis.

Analytical Chemistry Method Development Chromatography

Validated Application Scenarios for 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 22422-19-1) in Drug Development and Forensic Analysis


Pharmaceutical Quality Control: Dapoxetine Impurity Reference Standard

Serves as the definitive analytical reference standard (Dapoxetine Impurity 59) for the development and validation of HPLC methods used to quantify process-related impurities in dapoxetine hydrochloride drug substance and drug product [1]. Its use ensures method specificity and accuracy for regulatory submissions [2].

Pharmacological Research: Selective Monoamine Transporter Inhibitor Probe

Employed as a research tool to investigate the effects of selective NET and SERT inhibition in vitro, due to its well-defined IC50 profile (NET IC50 = 260 nM, SERT IC50 = 740 nM) and a demonstrated >38-fold selectivity window over DAT [1]. This contrasts with the broader, non-selective inhibition profile of other cathinone analogs.

Forensic Toxicology and NPS Identification

Utilized as a certified reference material for the identification of novel psychoactive substances (NPS) in seized materials or biological samples. Its unique chromatographic and mass spectral signatures differentiate it from other cathinone positional isomers, ensuring accurate forensic reporting and toxicological interpretation [1].

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